1,10-Phenanthroline-3,8-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

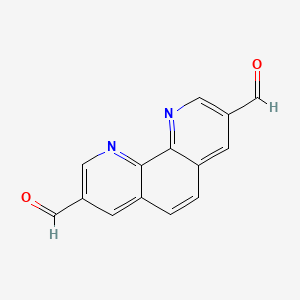

1,10-Phenanthroline-3,8-dicarbaldehyde is an organic compound with the molecular formula C14H8N2O2. It is a derivative of phenanthroline, a heterocyclic compound that is widely used in coordination chemistry. This compound is characterized by the presence of two aldehyde groups at the 3 and 8 positions of the phenanthroline ring, making it a versatile intermediate for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,10-Phenanthroline-3,8-dicarbaldehyde is typically synthesized through multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of phenanthroline followed by reduction and subsequent formylation to introduce the aldehyde groups . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline-3,8-dicarbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The phenanthroline ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: 1,10-Phenanthroline-3,8-dicarboxylic acid.

Reduction: 1,10-Phenanthroline-3,8-dimethanol.

Substitution: Various substituted phenanthroline derivatives depending on the electrophile used.

Scientific Research Applications

1,10-Phenanthroline-3,8-dicarbaldehyde has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline-3,8-dicarbaldehyde is primarily related to its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, including enzymes and nucleic acids, leading to modulation of their activity. The aldehyde groups also allow for covalent bonding with biomolecules, enhancing its utility in biochemical applications .

Comparison with Similar Compounds

Similar Compounds

1,10-Phenanthroline: Lacks the aldehyde groups, making it less reactive in certain chemical transformations.

1,10-Phenanthroline-2,9-dicarboxaldehyde: Similar structure but with aldehyde groups at different positions, leading to different reactivity and applications.

3,4,7,8-Tetramethyl-1,10-phenanthroline: Contains methyl groups instead of aldehyde groups, affecting its coordination chemistry and electronic properties.

Uniqueness

1,10-Phenanthroline-3,8-dicarbaldehyde is unique due to the specific positioning of its aldehyde groups, which allows for selective reactions and the formation of distinct complexes. This makes it a valuable compound in both synthetic chemistry and various research applications .

Biological Activity

1,10-Phenanthroline-3,8-dicarbaldehyde is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cancer treatment and enzyme inhibition. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a derivative of phenanthroline, characterized by the presence of two aldehyde groups at the 3 and 8 positions. Its molecular formula is C13H10N2O2, and it has a molecular weight of 230.23 g/mol. The compound is known for its ability to chelate metal ions, which enhances its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₂ |

| Molecular Weight | 230.23 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the dual inhibitory effects of 1,10-phenanthroline derivatives on histone deacetylases (HDACs) and ribonucleotide reductase (RR), both of which are crucial in cancer cell proliferation. A hydroxamate derivative of 1,10-phenanthroline demonstrated potent antiproliferative activity against cervical cancer cells (SiHa), with an IC50 value of 16.43 μM. It also showed inhibitory activities against HDAC and RR with IC50 values of 10.80 μM and 9.34 μM, respectively .

The mechanism involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS), which is facilitated by the compound's interaction with HDAC isoforms . In silico docking studies indicated strong binding affinity to HDAC7 compared to standard inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that 1,10-phenanthroline and its metal complexes exhibit significant activity against various bacterial strains and fungi. These findings suggest potential applications in treating infections caused by resistant microorganisms .

This compound exerts its biological effects primarily through:

- Metal Ion Chelation : The ability to chelate metal ions enhances its interaction with biological targets.

- Enzyme Inhibition : By inhibiting HDAC and RR enzymes, it disrupts cancer cell growth and induces apoptosis.

- Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to programmed cell death.

Study on Anticancer Efficacy

A notable study synthesized a hydroxamate derivative based on 1,10-phenanthroline and assessed its anti-cancer properties. The results indicated that co-inhibition of HDAC and RR led to significant apoptosis in SiHa cells. The study emphasized the potential of this compound as a dual-action therapeutic agent in cancer treatment .

Evaluation of Metal Complexes

Research has demonstrated that metal complexes formed with 1,10-phenanthroline derivatives show enhanced cytotoxicity compared to their non-complexed forms. For instance, copper(II) and silver(I) complexes exhibited improved activity against both normal and cancerous cell lines in vitro .

Properties

Molecular Formula |

C14H8N2O2 |

|---|---|

Molecular Weight |

236.22 g/mol |

IUPAC Name |

1,10-phenanthroline-3,8-dicarbaldehyde |

InChI |

InChI=1S/C14H8N2O2/c17-7-9-3-11-1-2-12-4-10(8-18)6-16-14(12)13(11)15-5-9/h1-8H |

InChI Key |

KHHWQKIGVJXSMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C=O)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.